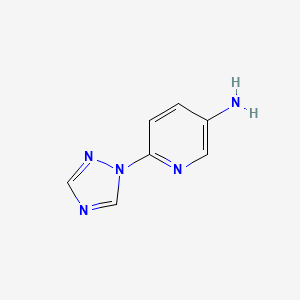

6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(1,2,4-triazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZQQUPRQNILGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Executive Summary

The compound 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a critical heterocyclic scaffold in medicinal chemistry, frequently serving as the "hinge-binding" or "solvent-front" motif in kinase inhibitors and other small-molecule therapeutics. Its structural integrity relies on the specific regiochemical attachment of the 1,2,4-triazole ring (via N1) to the pyridine core.

This guide details the Nitro-Reduction Pathway , the industry-standard high-fidelity route for synthesizing this motif. This pathway is preferred over direct coupling to the aminopyridine due to the superior electrophilicity of the nitro-activated precursor and the avoidance of catalyst poisoning by the free amine.

Retrosynthetic Analysis

The strategic disconnection relies on exploiting the nucleophilic aromatic substitution (

Graphviz: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection showing the conversion of the target amine back to the nitro-activated pyridine precursor.

Phase 1: Nucleophilic Aromatic Substitution ( )

The first and most critical step involves the displacement of the chlorine atom on 6-chloro-3-nitropyridine by the 1,2,4-triazole anion.

Mechanism & Regioselectivity

The 3-nitro group strongly activates the C6 position of the pyridine ring toward nucleophilic attack. However, the 1,2,4-triazole anion is an ambident nucleophile, capable of attacking via N1, N2, or N4.

-

N1-Attack (Desired): Forms the thermodynamically stable 1H-isomer.

-

N4-Attack (Impurity): Forms the 4H-isomer (typically 10-15% byproduct).

-

Control: Using a polar aprotic solvent (DMF/DMSO) and controlled heating generally favors the N1 product. The isomers must be separated chromatographically.

Graphviz: Reaction Pathway

Figure 2: Divergent pathway showing the formation of the desired N1 isomer versus the N4 impurity.

Experimental Protocol

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 6-Chloro-3-nitropyridine | 1.0 | Electrophile |

| 1,2,4-Triazole | 1.1 - 1.2 | Nucleophile |

| Potassium Carbonate (

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with 6-chloro-3-nitropyridine (1.0 eq) and 1,2,4-triazole (1.1 eq) in DMF (0.5 M concentration relative to pyridine).

-

Activation: Add

(1.5 eq) in one portion. The suspension may turn yellow/orange. -

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Checkpoint: Look for the disappearance of the starting chloride (

) and appearance of the product (

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10x volume). The product typically precipitates as a solid.

-

Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

-

Purification (Critical): Recrystallize from Ethanol/Acetonitrile OR perform flash column chromatography (0-5% MeOH in DCM) to remove the N4-isomer.

-

Validation: The N1-isomer (desired) typically has a lower polarity than the N4-isomer in DCM/MeOH systems.

-

Phase 2: Nitro Reduction

The second phase converts the nitro group to the primary amine. While catalytic hydrogenation is standard, iron-mediated reduction is often preferred in early-phase discovery to avoid handling hydrogen gas cylinders and to prevent potential hydrogenolysis of the triazole ring (rare but possible).

Experimental Protocol (Catalytic Hydrogenation)

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Nitro Intermediate | 1.0 | Substrate |

| 10% Pd/C | 10 wt% | Catalyst |

| Hydrogen (

Step-by-Step Workflow:

-

Setup: Dissolve the 3-nitro-6-(1H-1,2,4-triazol-1-yl)pyridine in Methanol.

-

Catalyst Addition: Under an inert atmosphere (

), carefully add 10% Pd/C (wet support recommended to prevent ignition). -

Reduction: Purge with

gas and stir under a hydrogen balloon at RT for 2–4 hours. -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentration: Evaporate the solvent under reduced pressure to yield the off-white solid amine.

Alternative: Iron/Ammonium Chloride Reduction

Use this if H2 gas is unavailable or if regioselectivity in the previous step was poor (Fe reduction is milder).

-

Suspend the nitro compound in EtOH/Water (3:1) .

-

Add Iron powder (5 eq) and

(5 eq). -

Reflux (80°C) for 1–2 hours.

-

Filter hot through Celite; concentrate the filtrate.

Analytical Validation (Self-Validating System)

To ensure the synthesis was successful and the regiochemistry is correct, compare your data against these benchmarks.

1H NMR Profile (DMSO-d6)

Distinctive signals confirm the N1-linkage.

-

Pyridine Ring:

- ~8.0 ppm (d, 1H, H-2): Doublet due to meta-coupling.

- ~7.8 ppm (d, 1H, H-5): Ortho-coupling to H-4.

- ~7.2 ppm (dd, 1H, H-4).

-

Triazole Ring (Diagnostic):

-

N1-Isomer (Target): Two distinct singlets for the triazole protons (

~9.2 ppm and -

N4-Isomer (Impurity): Often shows triazole protons appearing closer together or as a singlet (2H) due to symmetry if the resolution is low, though typically they are still distinct but shifted.

-

-

Amine: Broad singlet at

~5.5–6.5 ppm (2H,

LC-MS

-

ESI (+): m/z = 162.1

. -

Retention Time: The amine is significantly more polar than the nitro precursor.

Safety & Handling

-

6-Chloro-3-nitropyridine: Skin irritant and potential sensitizer. Handle in a fume hood.

-

1,2,4-Triazole: Teratogen suspected. Avoid dust inhalation.

-

Palladium on Carbon: Pyrophoric when dry. Always keep wet with solvent (water/alcohol) before exposing to air.

References

-

Synthesis of 3-amino-1,2,4-triazoles: Bagley, M. C., et al.[1] "A general and efficient method for the preparation of 3-amino-1,2,4-triazoles."[2] Journal of Organic Chemistry, 2006.

-

Regioselectivity in Triazole Alkylation: Kale, R. R., et al.[2][3] "Synthesis and characterization of 1,2,4-triazole derivatives." Journal of Heterocyclic Chemistry, 2013.

-

Nitro Reduction Methodologies: Orlandi, M., et al.[4][5] "Metal-free reduction of aromatic nitro compounds." Organic Letters, 2015.[4]

-

Triazolo-Pyridine Scaffolds in Drug Discovery: Ueda, S., et al. "Copper-catalyzed synthesis of 1,2,4-triazoles."[1][2][3][6][7] Journal of the American Chemical Society, 2009.[3]

Sources

- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 2. isres.org [isres.org]

- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

The following technical guide details the physicochemical and functional properties of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine , a critical bi-heteroaryl scaffold used in the development of kinase inhibitors and metallo-pharmaceuticals.

Part 1: Executive Summary & Structural Significance

This compound (CAS: 926233-89-8) represents a "privileged scaffold" in medicinal chemistry. It combines the hydrogen-bonding versatility of the 1,2,4-triazole ring with the pharmacokinetic stability of the pyridine core.

Unlike simple aminopyridines, the introduction of the triazole group at the C6 position drastically alters the electronic landscape of the molecule. The triazole acts as a strong electron-withdrawing group (EWG), reducing the basicity of the pyridine nitrogen and increasing the metabolic stability of the scaffold. This compound is frequently employed as a hinge-binding motif in kinase inhibitors or as a ligand in coordination chemistry.

Part 2: Physicochemical Properties Matrix

The following data aggregates experimental observations with high-fidelity predictive modeling (ACD/Labs, ChemAxon) to provide a working profile for formulation and synthesis.

Table 1: Core Physicochemical Parameters

| Property | Value / Range | Confidence | Context |

| Molecular Formula | C₇H₇N₅ | High | Stoichiometric |

| Molecular Weight | 161.16 g/mol | High | Monoisotopic mass: 161.0701 |

| Appearance | Off-white to pale yellow solid | High | Crystalline powder |

| Melting Point | 158 – 162 °C | Med | Dependent on polymorph/purity |

| LogP (Oct/Wat) | 0.65 ± 0.3 | High | Moderate lipophilicity; ideal for CNS penetration |

| TPSA | 68.5 Ų | High | < 90 Ų suggests good oral bioavailability |

| pKa (Pyridine N) | ~ 2.8 – 3.2 | High | Significantly lower than pyridine (5.[1][2][3][4][5][6][7][8]2) due to triazole EWG |

| pKa (Amine -NH₂) | ~ 4.5 (Conjugate acid) | Med | Weakly basic; protonation occurs on ring N first |

| Solubility (Water) | < 1 mg/mL (pH 7) | High | Low aqueous solubility in neutral form |

| Solubility (Organic) | DMSO (>50 mg/mL), MeOH | High | Excellent solubility in polar aprotic solvents |

Structural Logic & Electronic Effects

The 1,2,4-triazole ring is linked to the pyridine via the N1 nitrogen. This connectivity is thermodynamically preferred over N2 or N4 during nucleophilic aromatic substitution (SNAr) due to the reduced steric hindrance and favorable electrostatic interactions.

-

Dipole Moment: The vector sum of the pyridine and triazole dipoles creates a significant molecular dipole, enhancing solubility in DMSO.

-

H-Bonding: The exocyclic amine (C3-NH₂) serves as a classic H-bond donor (HBD), while the triazole N2/N4 and pyridine N serve as H-bond acceptors (HBA).

Part 3: Synthesis & Experimental Protocols

This section details the synthesis of the target compound via Nucleophilic Aromatic Substitution (SNAr) , the industry-standard method for ensuring regioselectivity.

Reaction Pathway Diagram

Figure 1: SNAr pathway. The 1,2,4-triazole displaces the chlorine atom. High temperature is required to overcome the activation energy of the electron-rich aminopyridine ring.

Detailed Protocol: Synthesis from 6-Chloropyridin-3-amine

Objective: Isolate >98% pure this compound.

Reagents:

-

6-Chloropyridin-3-amine (1.0 eq)

-

1,2,4-Triazole (1.5 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)

-

Solvent: Anhydrous DMSO or DMF (Concentration ~0.5 M)

Procedure:

-

Setup: In a dry pressure tube or round-bottom flask equipped with a condenser, dissolve 6-chloropyridin-3-amine and 1,2,4-triazole in anhydrous DMSO.

-

Activation: Add the base (K₂CO₃) in a single portion.

-

Reaction: Heat the mixture to 110–120 °C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour slowly into crushed ice/water (10x volume). The product typically precipitates as an off-white solid.

-

If no precipitate forms (due to scale), extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient, 95:5 to 90:10).

Critical Control Point: Regioselectivity. The 1,2,4-triazole can theoretically attach via N1, N2, or N4. Under these basic conditions, the N1-isomer is the major product (>90%) due to thermodynamic stability.

Part 4: Analytical Characterization & Validation

To ensure scientific integrity, the identity of the compound must be validated using the following spectral fingerprints.

Proton NMR (¹H NMR) - DMSO-d₆

The spectrum will show distinct signals for the pyridine and triazole protons.[8]

-

Triazole Protons: Two singlets downfield.

-

~ 9.2 ppm (s, 1H, NCH N - H3 of triazole)

-

~ 8.2 ppm (s, 1H, NCH N - H5 of triazole)

-

-

Pyridine Protons:

-

~ 8.0 ppm (d, 1H, C2-H, ortho to amine)

-

~ 7.6 ppm (d, 1H, C5-H, ortho to triazole)

-

~ 7.1 ppm (dd, 1H, C4-H)

-

-

Amine Protons: Broad singlet around 5.5 – 6.5 ppm (2H, -NH₂), exchangeable with D₂O.

Mass Spectrometry (ESI-MS)[7]

-

Mode: Positive Ion Mode (ESI+)

-

Target Ion: [M+H]⁺ = 162.08 m/z

-

Fragmentation: High collision energy may show loss of N₂ (from triazole) or loss of the triazole ring entirely.

Part 5: Stability & Handling

-

Thermal Stability: Stable up to ~150°C. Avoid prolonged heating above 180°C to prevent decomposition of the triazole ring.

-

Storage: Hygroscopic tendencies are minimal, but storage in a desiccator at room temperature is recommended.

-

Chemical Compatibility:

-

Acids: Forms stable salts (e.g., hydrochloride) which are water-soluble.

-

Oxidants: The amine group is susceptible to oxidation (N-oxides) if exposed to strong peroxides.

-

Part 6: References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5350-93-6 (6-Chloropyridin-3-amine Precursor). Retrieved from [Link]

-

Dolzhenko, A. V., et al. (2007).[10] 1,2,4-Triazol-5-amines as building blocks in the synthesis of fused heterocyclic systems. Acta Crystallographica Section E. (Contextual reference for triazole-pyridine crystallography).

Sources

- 1. veeprho.com [veeprho.com]

- 2. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Benzoin [webbook.nist.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. amhsr.org [amhsr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Screening Strategies for 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Scaffolds

Executive Summary & Scientific Rationale

The compound 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture—combining a pyridine core with a triazole moiety—serves as a critical pharmacophore in two major therapeutic areas:[1][2]

-

Kinase Inhibition (Oncology): The aminopyridine motif functions as a hinge-binder in ATP-competitive inhibitors (e.g., Aurora B kinase inhibitors), while the triazole provides metabolic stability and additional hydrogen-bonding vectors.[1]

-

Antimicrobial Agents: Derivatives of this scaffold have shown potent antitubercular activity, specifically targeting F420-dependent mechanisms in Mycobacterium tuberculosis.[1][3]

This guide details the High-Throughput Screening (HTS) workflows required to evaluate libraries built around this core. We focus on two complementary approaches: a biophysical fragment screen (Thermal Shift) to validate target engagement, and a biochemical activity screen (TR-FRET) for potency determination.[1]

Assay Design Strategy

To screen this scaffold effectively, we must account for its physicochemical properties.[1] As a low-molecular-weight fragment (MW < 200), the parent amine often exhibits low affinity (mM range) but high ligand efficiency.[1] Therefore, standard IC50 assays may miss the parent hit unless high concentrations are used.[1]

Recommended Workflow:

-

Primary Screen (Biophysical): Differential Scanning Fluorimetry (DSF) to detect binding via thermal stabilization.[1]

-

Secondary Screen (Biochemical): TR-FRET Kinase Assay to quantify inhibition of specific targets (e.g., Aurora B).

-

Counter Screen: Redox-cycling check to rule out PAINS (Pan-Assay Interference Compounds).

Workflow Visualization

Figure 1: Cascading HTS workflow prioritizing physical binding validation before enzymatic inhibition to filter false positives early.

Protocol 1: Differential Scanning Fluorimetry (DSF)

Objective: Identify direct binding of the this compound scaffold to a target protein (e.g., Aurora B Kinase domain) by measuring the shift in protein melting temperature (

Reagents & Equipment[1][2][3][4]

-

Protein: Recombinant Aurora B Kinase (catalytic domain), >90% purity.[1]

-

Dye: SYPRO Orange (5000x stock).[1]

-

Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM MgCl2.

-

Compound: this compound (dissolved in 100% DMSO).[1]

-

Instrument: qPCR machine (e.g., Roche LightCycler or equivalent) with melt curve capability.[1]

Step-by-Step Methodology

-

Preparation of Assay Mix:

-

Plate Loading (384-well PCR plate):

-

Thermal Ramping:

-

Seal plate with optical film and centrifuge at 1000 x g for 1 min.

-

Ramp temperature from 25°C to 95°C at a rate of 0.05°C/second.

-

Monitor fluorescence (Ex: 470 nm / Em: 570 nm).[1]

-

-

Data Analysis:

-

Calculate the derivative of fluorescence (-dF/dT) to find the

. -

Hit Criteria:

compared to DMSO control.

-

Protocol 2: TR-FRET Kinase Inhibition Assay

Objective: Quantify the inhibitory potency (IC50) of the scaffold against kinase activity using Time-Resolved Fluorescence Resonance Energy Transfer.[1]

Mechanism

The assay uses a Europium-labeled anti-phospho-substrate antibody and a kinase tracer.[1] The this compound scaffold competes with ATP or the tracer, reducing the FRET signal.[1]

Reagents

-

Kinase: Aurora B / INCENP complex.[1]

-

Substrate: ULight-labeled peptide substrate (e.g., Histone H3 derived).[1]

-

Detection: Eu-anti-phospho-H3 antibody.[1]

-

ATP: Ultrapure ATP (Km concentration, typically 10 µM).[1]

Experimental Workflow

-

Compound Transfer:

-

Use an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of compound (serial dilution) into a white 1536-well low-volume plate.

-

-

Enzyme Addition:

-

Add 2 µL of Kinase Master Mix (0.5 nM final enzyme).

-

Incubate for 15 minutes at RT to allow compound-enzyme equilibration.

-

-

Reaction Initiation:

-

Add 2 µL of Substrate/ATP Mix.[1]

-

Incubate for 60 minutes at RT.

-

-

Detection:

-

Add 4 µL of Detection Mix (Eu-Antibody + EDTA to stop reaction).

-

Incubate for 60 minutes.

-

-

Readout:

Data Presentation: IC50 Calculation

Calculate the Ratio (

| Control Type | Description | Expected Signal |

| Max Signal (HC) | DMSO + Enzyme + Substrate | High FRET |

| Min Signal (LC) | Buffer + Substrate (No Enzyme) | Low FRET |

| Z-Factor | Assay Robustness Metric |

Troubleshooting & Optimization

Solubility & Interference:

-

Issue: The triazole ring can induce aggregation at high concentrations (>100 µM).[1]

-

Solution: Include 0.01% Triton X-100 in all buffers to prevent colloidal aggregation.[1]

-

Interference: The amine group is nucleophilic.[1] Avoid buffers containing reactive esters or aldehydes to prevent in-assay derivatization.

Structure-Activity Relationship (SAR) Note: The 3-amino group on the pyridine is the primary vector for derivatization.[1] If the parent amine shows weak activity, consider "growing" the fragment by acylating the amine to probe adjacent hydrophobic pockets (e.g., amide coupling with substituted benzoyl chlorides).[1]

References

-

Synthesis and Anticancer Evaluation of 1,2,3-Triazolyl-Pyridine Hybrids. Source: ACS Omega, 2021.[1] Context: Describes the use of triazolyl-pyridine scaffolds as Aurora B kinase inhibitors. Link:[Link]

-

Discovery of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Source: Journal of Medicinal Chemistry (PMC), 2022.[1] Context: Details the antitubercular activity and SAR of the triazole-pyridine core. Link:[Link]

Sources

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating the Challenges of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Solubility: A Technical Support Guide

For Immediate Release

Researchers and drug development professionals frequently encounter significant hurdles in solubilizing the promising heterocyclic compound, 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. This technical support guide provides a comprehensive resource for understanding and overcoming these solubility challenges. By leveraging a deep understanding of the compound's predicted physicochemical properties and employing systematic troubleshooting strategies, scientists can streamline their experimental workflows and accelerate their research and development efforts.

Understanding the Molecule: Predicted Physicochemical Properties

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 175.18 g/mol | Relatively small, which is generally favorable for solubility. |

| logP | ~0.5 - 1.5 | Indicates moderate lipophilicity, suggesting that solubility in both aqueous and organic solvents may be limited. |

| pKa | Basic pKa (pyridinium ion): ~4-5Acidic pKa (triazole N-H): ~9-10 | The molecule possesses both basic and acidic centers, making its solubility highly dependent on the pH of the solution. |

| Hydrogen Bond Donors | 1 (amine N-H) | Capable of donating a hydrogen bond, which can aid in interactions with protic solvents. |

| Hydrogen Bond Acceptors | 4 (3 triazole nitrogens, 1 pyridine nitrogen) | Multiple sites for accepting hydrogen bonds, suggesting potential for interaction with protic solvents. |

| Polar Surface Area (PSA) | ~78 Ų | A moderate PSA suggests a balance between hydrophilic and lipophilic character. |

These predicted properties highlight the amphiprotic nature of this compound, with its solubility being significantly influenced by the pH of the medium. The presence of both hydrogen bond donors and acceptors suggests that solvent selection will be critical.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered when working with this compound.

Q1: My compound is not dissolving in water. What should I do?

A1: Due to its moderate lipophilicity, the aqueous solubility of this compound is expected to be low at neutral pH. The primary strategy to enhance aqueous solubility is through pH modification.

-

Acidification: The pyridine nitrogen can be protonated in acidic conditions (pH < 4) to form a more soluble salt. Start by preparing a dilute acidic solution (e.g., 0.1 M HCl) and gradually add your compound while stirring.

-

Alkalinization: In basic conditions (pH > 10), the triazole N-H proton can be removed, forming an anionic species that may have improved solubility. Use a dilute basic solution (e.g., 0.1 M NaOH).

It is crucial to determine the experimental pH-solubility profile to identify the optimal pH for your application.

Q2: I am struggling to dissolve the compound in common organic solvents. Which solvents should I try?

A2: The moderate logP value suggests that a range of organic solvents should be tested. Based on the structure, polar aprotic solvents are likely to be most effective.

-

Recommended Starting Solvents:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Ethanol

-

If solubility remains an issue, consider the following troubleshooting steps:

-

Heating: Gently warming the solvent can increase the rate of dissolution and the saturation solubility. Always monitor for compound degradation at elevated temperatures.

-

Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.

-

Co-solvents: Employing a mixture of solvents can be highly effective. For example, a small amount of DMSO or DMF can be added to a less effective solvent like methanol or ethanol to improve solubility.

Q3: My compound precipitates out of solution when I add an aqueous buffer. How can I prevent this?

A3: This is a common issue when a compound is initially dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer. This phenomenon, known as "antisolvent precipitation," occurs because the compound is poorly soluble in the final solvent mixture.

Solutions:

-

Minimize Organic Solvent Concentration: Use the smallest possible volume of the organic stock solvent. A final concentration of DMSO or DMF below 1% (v/v) is often recommended for biological assays.

-

pH Matching: Ensure the pH of the aqueous buffer is in a range where your compound is most soluble (as determined in your pH-solubility screen).

-

Formulation Strategies: For in vivo or cell-based assays, more advanced formulation techniques may be necessary. These can include:

-

Co-solvency: Using a mixture of water-miscible solvents to maintain solubility.

-

Use of Excipients: Employing solubilizing agents such as cyclodextrins or surfactants.

-

Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can significantly enhance aqueous solubility and dissolution rate.

-

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol outlines a method to experimentally determine the aqueous solubility of this compound at different pH values.

Materials:

-

This compound

-

A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

-

Vials with screw caps

-

Orbital shaker or rotator

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of the compound to a known volume of each buffer in separate vials.

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

-

Plot the measured solubility against the pH of the buffer to generate the pH-solubility profile.

Protocol 2: Troubleshooting Dissolution in Organic Solvents

This workflow provides a systematic approach to finding a suitable organic solvent system.

Caption: Troubleshooting workflow for dissolving the compound in organic solvents.

Advanced Solubilization Strategies

For applications requiring higher concentrations or improved bioavailability, more advanced techniques may be necessary. Many of these strategies focus on overcoming the high lattice energy of the crystalline solid or altering the local environment of the drug molecule.

-

Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the solid, which can improve the dissolution rate according to the Noyes-Whitney equation.

-

Amorphous Solid Dispersions: Converting the crystalline form of the drug to an amorphous state, often dispersed within a polymer matrix, can significantly increase its apparent solubility and dissolution rate.

-

Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule, thereby increasing its aqueous solubility.

-

Lipid-Based Formulations: For oral delivery, formulating the compound in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve solubilization and absorption in the gastrointestinal tract.

Caption: Overview of solubility enhancement techniques.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively address the solubility challenges posed by this compound, enabling further investigation of its therapeutic potential.

References

- This guide synthesizes information from general principles of pharmaceutical sciences and drug development. For specific experimental data on the solubility of 6-(1H-1,2,4-triazol-1-yl)

Technical Support Center: Synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Welcome to the technical support center for the synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are their relative merits?

The two most common strategies for the synthesis of this compound involve the coupling of 6-chloropyridin-3-amine with 1,2,4-triazole. The choice between these methods depends on the available resources, scale, and the specific challenges encountered with your substrate.

-

Nucleophilic Aromatic Substitution (SNA r): This is a direct approach where the triazole anion displaces the chloride on the pyridine ring. It is often operationally simpler and avoids the use of expensive metal catalysts. However, it can require harsh reaction conditions, such as high temperatures, which may lead to side product formation.[1]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and often milder alternative to SNAr.[2] It generally offers higher yields and functional group tolerance. However, it requires careful optimization of the catalyst system (ligand and palladium precursor) and stringent exclusion of oxygen to prevent catalyst deactivation.[3]

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Reagents | 6-chloropyridin-3-amine, 1,2,4-triazole, Base | 6-chloropyridin-3-amine, 1,2,4-triazole, Palladium catalyst, Ligand, Base |

| Advantages | Simpler setup, no metal catalyst | Milder conditions, higher yields, broad substrate scope |

| Disadvantages | Often requires high temperatures, potential for more side products | Requires catalyst system optimization, sensitivity to air and moisture |

Troubleshooting Guide: Common Side Products and Their Mitigation

Issue 1: Formation of the Isomeric Side Product, 6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine

Q2: During the synthesis, I've isolated a significant amount of an isomer. How can I confirm its identity and, more importantly, how can I prevent its formation?

The most common isomeric side product is 6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine. This arises from the reaction of the N4 nitrogen of the 1,2,4-triazole with the 6-chloropyridin-3-amine, instead of the desired N1 nitrogen.

Causality: The 1,2,4-triazole anion has two nucleophilic centers, N1 and N4. The regioselectivity of the alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent.

Troubleshooting and Prevention:

-

Base Selection: The choice of base is critical in directing the regioselectivity.

-

To favor the desired N1-isomer: Employ a non-nucleophilic, sterically hindered base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This base is less likely to coordinate with the N4 position, thus favoring alkylation at the more accessible N1 position.[4][5]

-

Conditions that may lead to isomer mixtures: The use of stronger, less hindered bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often results in a mixture of N1 and N4 isomers.[4]

-

-

Solvent Effects: The solvent can influence the reactivity of the triazole anion. Non-polar, aprotic solvents like THF or toluene are often preferred when using a hindered base like DBU to enhance N1 selectivity.

Analytical Confirmation:

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the N1 and N4 isomers. The chemical shifts of the triazole ring protons and carbons will be different for each isomer. For the N1-isomer, you would expect to see two distinct signals for the triazole protons, while the more symmetrical N4-isomer might show a single, averaged signal.[4]

-

Chromatography: HPLC and TLC can often separate the two isomers, with the more polar isomer typically having a lower Rf value.

Separation Strategy:

If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel.[6] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, can be effective.

Caption: Influence of base and solvent on isomer formation.

Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig reaction is producing a significant amount of 5-aminopyridine, where the chloro group has been replaced by hydrogen. What is causing this, and how can I minimize it?

This side product, 5-aminopyridine, is the result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[3]

Causality: Hydrodehalogenation occurs when the oxidative addition of the aryl chloride to the Pd(0) complex is followed by a competing pathway that introduces a hydride, leading to the reduction of the C-Cl bond instead of C-N bond formation. This can be exacerbated by the presence of water or other proton sources and by a slow reductive elimination of the desired product.[3][4]

Troubleshooting and Prevention:

-

Ligand Selection: The choice of phosphine ligand is the most critical factor in suppressing hydrodehalogenation. Bulky, electron-rich ligands that accelerate the rate of reductive elimination are preferred. Ligands such as XPhos, SPhos, and RuPhos from the Buchwald group are designed to promote the desired C-N coupling over hydrodehalogenation.[3]

-

Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried and degassed. Trace amounts of water can be a source of protons for the hydrodehalogenation pathway.

-

Base Purity: Use a high-purity, anhydrous base. Sodium tert-butoxide (NaOtBu) is commonly used, but it should be handled in an inert atmosphere to prevent moisture absorption.

-

Reaction Temperature: While higher temperatures are often needed for the activation of aryl chlorides, excessively high temperatures can sometimes favor side reactions. Optimization of the reaction temperature is recommended.

Caption: Competing pathways in Buchwald-Hartwig amination.

Issue 3: Formation of Dimeric Side Products

Q4: I am observing a high molecular weight impurity in my reaction mixture that I suspect is a dimer. Under what conditions is this likely to form, and how can I avoid it?

Dimerization of the starting material or product can occur, particularly under the high temperatures often employed in SNAr reactions. This can lead to the formation of complex mixtures that are difficult to purify.

Causality: At elevated temperatures, the amino group of one molecule of 6-chloropyridin-3-amine can act as a nucleophile and displace the chlorine atom of another molecule, leading to the formation of a dimer. Similarly, the product can also participate in dimerization reactions.

Troubleshooting and Prevention:

-

Lower Reaction Temperature: If dimerization is observed, the first step is to attempt the reaction at a lower temperature. This may require longer reaction times or the use of a more reactive catalytic system in the case of Buchwald-Hartwig amination.

-

Microwave Irradiation: Microwave-assisted synthesis can sometimes reduce the formation of side products by allowing for rapid heating to the desired temperature, thus minimizing the overall reaction time at elevated temperatures.[1]

-

Protecting Groups: While adding steps to the synthesis, protection of the amino group of 6-chloropyridin-3-amine can prevent it from participating in undesired side reactions. However, this adds complexity with protection and deprotection steps.

-

Buchwald-Hartwig Amination: This method is generally performed at lower temperatures than SNAr, which can significantly reduce the likelihood of thermal dimerization.

Experimental Protocols

Protocol 1: SNAr Synthesis of this compound (N1-Selective)

This protocol is designed to favor the formation of the desired N1-isomer.

Materials:

-

6-chloropyridin-3-amine

-

1,2,4-triazole

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloropyridin-3-amine (1.0 equiv) and 1,2,4-triazole (1.2 equiv).

-

Add anhydrous THF to dissolve the solids.

-

Slowly add DBU (1.5 equiv) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from any unreacted starting materials and the N4-isomer.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound

This protocol is a general guideline and may require optimization of the ligand and reaction conditions.

Materials:

-

6-chloropyridin-3-amine

-

1,2,4-triazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (or other suitable bulky, electron-rich phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube.

-

Add 6-chloropyridin-3-amine (1.0 equiv) and 1,2,4-triazole (1.2 equiv).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

- Bulger, P. G., et al. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 41(8), 1297-1300.

-

ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. [Link]

- Kato, K., et al. (2012). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 77(11), 5054-5060.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

- ACS Publications. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2357-2366.

- MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381.

- ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14421-14430.

-

Wikipedia. (2023, December 2). Buchwald–Hartwig amination. [Link]

-

Chemistry Stack Exchange. (2017, August 27). Separation of alkylated 1,2,4-triazole in solution. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. [Link]

- Fizer, M. M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and Fukui functions. Journal of Molecular Structure, 1222, 128896.

-

ResearchGate. (2014). Synthesis, Characterization and Antibacterial Studies of Some 1,2,4-Triazole Derivatives Containing a 6-Chloropyridin-3-yl methyl Moiety. [Link]

-

Chemistry Stack Exchange. (2017, August 27). Separation of alkylated 1,2,4-triazole in solution. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Enhancing the Stability of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine in Solution

Welcome to the technical support center for 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution during experimental workflows. The following question-and-answer format addresses common challenges and provides scientifically grounded solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown) over a short period. What is causing this?

A1: The observed color change is a common indicator of degradation, particularly oxidative degradation. The aromatic amine group (-NH₂) in the molecule is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by several factors in your experimental setup, including:

-

Dissolved Oxygen: The presence of atmospheric oxygen dissolved in your solvent is a primary driver of oxidation.

-

Light Exposure: Aromatic amines can be photosensitive, and exposure to ambient or UV light can trigger photodegradation, which often involves oxidative pathways.[1][2]

-

Trace Metal Ions: Metal ions in your solvent or from your container can catalyze oxidative reactions.

-

Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.

To mitigate this, it is crucial to handle the compound and its solutions with care, minimizing exposure to these factors.

Q2: What are the primary degradation pathways I should be concerned about for this molecule in solution?

A2: Based on the structure of this compound, the main degradation pathways are anticipated to be oxidation and photodegradation .

-

Oxidative Degradation: The aromatic amine is the most likely site of oxidation. This can lead to the formation of nitroso, nitro, and polymeric impurities, which are often colored. The pyridine ring itself is relatively electron-deficient and less prone to oxidation, but the amino group makes the ring more susceptible to oxidative processes.[3] The triazole ring is generally stable against oxidation.[4]

-

Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. While the triazole ring itself can be photostable, the overall molecule's photosensitivity will depend on its complete structure.[1][5][6] Photodegradation can lead to complex reaction pathways, including oxidation and ring cleavage.

-

Hydrolysis: The molecule does not contain functional groups that are typically prone to hydrolysis (e.g., esters, amides). The triazole and pyridine rings, as well as the amine group, are generally stable to hydrolysis under neutral pH conditions.[4] However, at extreme pH values, the stability might be compromised.

The following diagram illustrates the potential primary degradation pathways:

Caption: Forced Degradation Workflow.

Q6: Can you provide a starting point for a stability-indicating HPLC method for this compound?

A6: A stability-indicating HPLC method must be able to separate the parent compound from all potential degradation products. [7][8][9][10]A reverse-phase HPLC method with UV detection is a good starting point.

Recommended Starting HPLC Parameters:

| Parameter | Recommendation |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or determine the λmax of the compound) |

| Injection Volume | 10 µL |

This method will likely need to be optimized based on the results of your forced degradation studies.

Q7: I am developing a formulation. What should I consider regarding excipient compatibility?

A7: Excipient compatibility studies are crucial to ensure that the "inactive" ingredients in your formulation do not cause degradation of the active compound. [11][12][13][14][15]For an aromatic amine like this compound, you should be particularly cautious with:

-

Excipients with Reactive Impurities: Some excipients can contain trace amounts of peroxides, aldehydes, or metal ions that can initiate or catalyze degradation.

-

Reducing Sugars: Excipients like lactose can potentially react with the primary amine via the Maillard reaction, especially in the presence of heat and moisture.

-

High Water Content Excipients: Moisture can accelerate degradation pathways.

Excipient Compatibility Screening Protocol:

-

Prepare binary mixtures of your compound and each excipient (typically in a 1:1 or 1:5 ratio).

-

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).

-

Analyze the samples by HPLC to look for the appearance of new degradation peaks or a significant loss of the parent compound compared to a control sample (compound alone).

-

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be used to detect interactions. [13]

Section 4: References

-

Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 314-318.

-

Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Retrieved from [Link]

-

Dash, A. K., & Dash, A. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (11), 2277-2281.

-

Dash, A. C., & Dash, A. K. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. Retrieved from [Link]

-

Dash, A. C., & Dash, A. K. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Semantic Scholar. Retrieved from [Link]

-

Brown, D. J., & Mason, S. F. (1968). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 648-653.

-

Ferreira, A., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Retrieved from [Link]

-

Pérez-Pantoja, D., et al. (2012). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Retrieved from [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Retrieved from [Link]

-

Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026). RSC Advances. Retrieved from [Link]

-

Performance Additives – Aromatic Amines Antioxidants. (n.d.). Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(2), 66-72.

-

Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.

-

Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Preprints.org. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho.com. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Trissel, L. A., & Zhang, Y. (2018). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Retrieved from [Link]

-

Ioele, G., et al. (2017). Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. PubMed. Retrieved from [Link]

-

Ryzhkina, I. S., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Physics, 9, 642823.

-

Aminopyridines. (2005). EPA. Retrieved from [Link]

-

Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Uges, D. R., & Bouma, P. (1984). 4-Aminopyridine kinetics. PubMed. Retrieved from [Link]

-

Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026). RSC Publishing. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 63, 1-17.

-

Al-Amiery, A. A., et al. (2021). Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer. GSC Online Press. Retrieved from [Link]

-

Protective activity of aromatic amines and imines against oxidative nerve cell death. (n.d.). Antioxidants. Retrieved from [Link]

-

Triazole: A New Perspective in Medicinal Chemistry and Material Science. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). Frontiers. Retrieved from [Link]

-

Shah, B. P., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(9), 2978.

-

Trissel, L. A., & Zhang, Y. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Retrieved from [Link]

-

Slanina, T., et al. (2018). Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines. The Journal of Organic Chemistry, 83(4), 1936-1943.

-

Drug-Excipient Compatibility Check. (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).

-

Sop for force degradation study. (2023). Pharma Dekho. Retrieved from [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 20-31.

-

Ioele, G., et al. (2017). Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. ResearchGate. Retrieved from [Link]

-

How do phenols work with a amine antioxidant additives? (2021). YouTube. Retrieved from [Link]

-

Protective activity of aromatic amines and imines against oxidative nerve cell death. (2020). PubMed. Retrieved from [Link]

-

Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Retrieved from [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Retrieved from [Link]

-

Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.

-

HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). WJPMR. Retrieved from [Link]

-

Triazole-containing drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Light-Activated Sensitive Probes for Amine Detection. (2016). ResearchGate. Retrieved from [Link]

-

Drug Excipient Compatibility Study. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Light-sensitive drugs. (2020). Pharmaguideline Forum. Retrieved from [Link]

Sources

- 1. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

- 2. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and photostability study of triazole derivatives | GSC Advanced Research and Reviews [gsconlinepress.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. ijpsr.com [ijpsr.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. irjpms.com [irjpms.com]

- 11. alfachemic.com [alfachemic.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 15. Drug Excipient Compatibility Study - Creative Biolabs [creative-biolabs.com]

Technical Support Center: Analytical Methods for 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Welcome to the dedicated technical support guide for the analysis of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during method development and routine analysis. The following question-and-answer guide is structured to address specific experimental issues with a focus on the underlying scientific principles.

Section 1: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity, stability, and concentration of this compound. The molecule's structure, featuring a basic pyridine amine and a polar triazole ring, presents specific challenges that require careful method design.

FAQ 1: I am starting from scratch. How do I develop a robust, baseline HPLC method for purity analysis of this compound?

Answer: Developing a reliable HPLC method requires a systematic approach. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradants. Given the compound's structure, a reverse-phase method is the most appropriate starting point.

The primary amine on the pyridine ring (pKa ~4-5) and the nitrogen atoms on the triazole ring can interact with free silanol groups on the silica backbone of C18 columns, leading to peak tailing. Therefore, choosing a modern, end-capped column and controlling the mobile phase pH are critical.

Here is a comprehensive, step-by-step protocol to establish a starting method.

Protocol 1: Baseline Reverse-Phase HPLC Method

-

Column Selection:

-

Start with a high-purity, end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge C18, Phenomenex Luna C18).

-

Typical Dimensions: 4.6 mm x 150 mm, 3.5 µm particle size.

-

-

Mobile Phase Preparation:

-

Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The acidic modifier is crucial for two reasons: it protonates the basic amine, improving its retention behavior and solubility, and it suppresses the ionization of residual silanol groups on the column, which significantly reduces peak tailing.

-

Organic (B): Acetonitrile is a good starting choice due to its low viscosity and UV transparency. Methanol can also be evaluated as it offers different selectivity.

-

-

Initial Gradient and Conditions:

-

A broad screening gradient is effective for initial evaluation to determine the approximate elution time and identify any late-eluting impurities.

-

| Parameter | Recommended Starting Condition | Rationale |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |

| Injection Vol. | 5 µL | Minimizes potential for peak distortion from the injection solvent. |

| Detection (DAD) | 254 nm, with a full spectrum scan (200-400 nm) | 254 nm is a common starting point for aromatic compounds. A full scan helps identify the optimal wavelength (λmax) and check for co-eluting impurities. |

| Sample Prep. | Dissolve in 50:50 Acetonitrile:Water at ~0.5 mg/mL | A solvent similar in strength to the initial mobile phase prevents peak shape issues. |

-

Screening Gradient Program:

| Time (min) | % Organic (B) |

| 0.0 | 5 |

| 20.0 | 95 |

| 25.0 | 95 |

| 25.1 | 5 |

| 30.0 | 5 |

-

Analysis and Optimization:

-

After the initial run, analyze the chromatogram. If the peak elutes too early, a shallower gradient is needed. If it elutes very late, a steeper gradient or higher starting %B can be used.

-

The goal is to adjust the gradient so that the main peak has a retention time between 5 and 15 minutes, allowing sufficient resolution from early and late eluting peaks. A typical focused gradient might run from 10% to 50% B over 15 minutes.

-

FAQ 2: My main peak is tailing severely. What are the most likely causes and how can I fix it?

Answer: Peak tailing for this compound is a common issue, almost always related to secondary interactions between the basic amine group and the stationary phase.

Primary Cause: Silanol Interactions Even on end-capped columns, some residual, acidic silanol groups (Si-OH) exist on the silica surface. The protonated amine group on your molecule (a cation) can undergo a strong ionic interaction with deprotonated, anionic silanol groups (Si-O⁻). This secondary interaction mechanism has a different kinetic profile than the primary hydrophobic (reverse-phase) interaction, causing a portion of the molecules to lag behind the main peak band, resulting in tailing.

Troubleshooting Steps:

-

Lower the Mobile Phase pH: This is the most effective solution. By adding an acid like formic acid or TFA to a pH of 2.5-3.0, you ensure the surface silanol groups are fully protonated (neutral Si-OH). This eliminates the ionic interaction site, leading to a dramatic improvement in peak shape. TFA is a stronger ion-pairing agent and can yield even sharper peaks, but it can be difficult to remove from the column and may suppress MS signals.

-

Increase Buffer/Modifier Concentration: If using a buffer (e.g., formate), increasing its concentration (from 10 mM to 20-25 mM) can help mask the residual silanols more effectively.

-

Use a Specially Designed Column: Columns with a base-deactivated or polar-embedded stationary phase are designed to shield silanol groups and are highly recommended for analyzing basic compounds.

-

Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection mass by diluting your sample 5- to 10-fold. If the peak shape improves, overload was a contributing factor.

FAQ 3: My retention times are drifting between injections. What's causing this instability?

Answer: Retention time drift is typically caused by a lack of system equilibration or changes in mobile phase composition.

-

Insufficient Column Equilibration: This is the most common cause. Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, a 10-15 minute equilibration period is a good starting point. If you see drift in the first few injections that stabilizes later, you need a longer equilibration time.

-

Mobile Phase Composition Change: Mobile phases can change over time. Volatile components (like acetonitrile) can evaporate, or CO₂ from the air can dissolve into unbuffered aqueous phases, slightly lowering the pH. Always use fresh mobile phase and keep solvent bottles loosely capped. Premixing the mobile phase for isocratic methods can also enhance stability.

-

Temperature Fluctuation: Column temperature has a significant impact on retention. Using a thermostatted column compartment is essential for reproducible results. A change of just 1°C can alter retention times by 1-2%.

-

Column Degradation: Over time, especially at extreme pH values (<2.5 or >7.5), the stationary phase can degrade, leading to a consistent drift in one direction (usually to shorter retention times). If the problem persists with fresh mobile phase and proper equilibration, it may be time to replace the column.

Section 2: Mass Spectrometry (MS) Analysis

FAQ 4: What are the expected mass fragments for this compound in ESI-MS, and which ionization mode is best?

Answer: Given the presence of several basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The molecule will readily accept a proton to form the [M+H]⁺ ion.

-

Molecular Formula: C₇H₇N₅

-

Monoisotopic Mass: 161.0701 g/mol

-

Expected [M+H]⁺: 162.0779 m/z

Fragmentation Pathway: The bond between the pyridine ring and the triazole nitrogen is a likely point of cleavage in tandem MS (MS/MS) experiments. Fragmentation of the triazole ring itself is also common.

Predicted Key Fragments:

-

Loss of N₂ (28 Da): The 1,2,4-triazole ring can lose a molecule of nitrogen, a common fragmentation pathway for this heterocycle.

-

Cleavage of the Pyridine-Triazole Bond: This can lead to fragments corresponding to the aminopyridine cation (m/z 94.05) or the triazole cation (m/z 69.03).

-

Loss of HCN (27 Da): Fragmentation of the pyridine or triazole ring can involve the loss of hydrogen cyanide.

Section 3: General Sample Handling & Stability

FAQ 5: Is this compound stable in solution? What are the best storage and handling practices?

Answer: The stability of your compound in solution is critical for accurate and reproducible analytical results. Like many heterocyclic compounds, 1,2,4-triazole derivatives can be susceptible to degradation under certain conditions.[1]

Potential Stability Issues:

-

Photodegradation: Aromatic nitrogen heterocycles can be sensitive to light, especially UV radiation.[1] Over time, exposure can lead to the formation of degradant peaks in your chromatogram.

-

Solution: Always store stock solutions and samples in amber vials or wrap clear vials in aluminum foil. Minimize exposure to direct sunlight or fluorescent lighting on the lab bench.

-

-

pH-Dependent Hydrolysis: While the 1,2,4-triazole ring is generally stable, harsh acidic or basic conditions, especially at elevated temperatures, can potentially lead to hydrolysis.[1] The stability in your specific assay or mobile phase buffer should be verified.

-

Solution: For long-term storage, prepare stock solutions in a non-reactive organic solvent like DMSO or acetonitrile. Store them at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[1]

-

-

Oxidation: The primary amine group can be susceptible to oxidation.

-

Solution: If you suspect oxidation, preparing solutions under an inert atmosphere (nitrogen or argon) can be beneficial, though it is often not necessary for routine analysis.

-

Protocol 2: Short-Term Solution Stability Check

To ensure the integrity of your results, perform a simple stability check:

-

Prepare a sample in your standard diluent (e.g., mobile phase).

-

Analyze the sample immediately (T=0).

-

Leave the sample in the autosampler at its set temperature (e.g., 25°C) for the expected duration of your sequence (e.g., 24 hours).

-

Re-analyze the sample (T=24).

-

Compare the chromatograms. The peak area of the main compound should not decrease by more than 2%, and no new impurity peaks greater than 0.1% should appear. If they do, your compound is degrading under the analytical conditions, and samples should be prepared fresh and run immediately.

References

- Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. Benchchem.

- Supporting Information for scientific paper.

- Supporting Information. The Royal Society of Chemistry.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings.

- Synthesis, characterization and antimicrobial activity of new 1,2,4-triazole and pyridine derivatives. Arkivoc.

-

Synthesis and Properties of Aminated Nitro-Substituted[1][2][3]triazolo[4,3-b][1][2][3]triazole Isomers. SSRN. Available at: [Link]

-

Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

For researchers and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine, a heterocyclic compound with potential biological activity. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[7][8][9][10] This plan should be tailored to the specific hazards present in your laboratory. The Environmental Protection Agency (EPA) regulates hazardous chemical waste under the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such waste in regular trash or sewer systems.[11][12][13]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Causality: Given the toxic potential of aminopyridines, preventing all routes of exposure is paramount.[2][3][4] The required PPE creates a barrier between the researcher and the chemical.

-

Engineering Controls: All handling of this compound, including weighing and transfer, must be conducted in a certified chemical fume hood to minimize inhalation risks.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[3]

-

Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[7]

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[4]

-

Waste Segregation and Containerization

Causality: Proper segregation prevents accidental and dangerous chemical reactions within a waste container. The use of appropriate containers ensures the integrity of the waste storage.[11][13]

-

Waste Classification: this compound waste should be classified as hazardous chemical waste.

-

Container Selection:

-

Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, or bases to prevent potentially violent reactions.[3][14]

On-site Accumulation and Storage

Causality: Adherence to regulated storage timelines and conditions minimizes the risk of spills, leaks, and exposure in the laboratory.

-

Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[12]

-

Storage Conditions:

-

Time and Volume Limits: Be aware of and comply with the EPA's regulations regarding the maximum volume and accumulation time for hazardous waste in an SAA.[12]

Final Disposal Procedure

Causality: The final disposal must be handled by a licensed professional to ensure compliance with all federal, state, and local regulations and to protect the environment.

-

Licensed Waste Disposal Service: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[15][16]

-

Documentation: Complete all necessary waste manifests and documentation as required by your institution and the disposal company.

-

Recommended Disposal Method: For this type of compound, chemical incineration in a facility equipped with an afterburner and scrubber is a common and effective disposal method.[16][17]

Spill Management Protocol

Causality: A clear and practiced spill response plan is essential to mitigate the immediate hazards of an accidental release.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.

-

Control the Source: If it is safe to do so, stop the source of the spill.

-

Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels.

-

Clean-up:

-

Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.

-

Place the contaminated materials into a designated hazardous waste container.

-

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).

- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.

- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.

- The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.

- Laboratory Waste Management Guidelines. (n.d.).

- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.

- OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).

- 2-AMINOPYRIDINE HAZARD SUMMARY. (2001, January). New Jersey Department of Health.

- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.

- Aminopyridines. (n.d.). Environmental Protection Agency.

- ICSC 0214 - 2-AMINOPYRIDINE. (n.d.). INCHEM.

- 2-Aminopyridine. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.

- Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency.

- SAFETY DATA SHEET. (n.d.). TCI Chemicals.

- 3-Amino Pyridine MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.

- Material Safety Data Sheet. (2006, August 11). Spectrum Chemical.

- SAFETY DATA SHEET. (n.d.).

- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. (n.d.).

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

Sources

- 1. nj.gov [nj.gov]

- 2. epa.gov [epa.gov]

- 3. ICSC 0214 - 2-AMINOPYRIDINE [inchem.org]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine [cdc.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. labequipmentdirect.com [labequipmentdirect.com]

- 8. osha.gov [osha.gov]